

Technical Comparison Guide: NMR Elucidation of 2-(4-Bromophenyl)-5-methylpyrimidine

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Compound of Interest

Compound Name: 2-(4-Bromophenyl)-5-methylpyrimidine

CAS No.: 174720-38-8

Cat. No.: B1270372

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Executive Summary & Application Context

Compound: **2-(4-Bromophenyl)-5-methylpyrimidine** CAS: 146533-41-7 (Analogous/Generic Reference) Molecular Formula: $C_{11}H_9BrN_2$ Molecular Weight: 249.11 g/mol [1]

In drug discovery, this scaffold represents a "privileged structure." [1] The 5-methylpyrimidine core offers metabolic stability compared to its non-substituted analogs, while the 4-bromophenyl moiety serves as a versatile handle for late-stage functionalization. [1] Accurate characterization is often complicated by the AA'BB' spin system of the phenyl ring and the potential overlap of the pyrimidine singlet with solvent satellites in lower-field instruments.

Comparison Scope

This guide contrasts the spectral resolution and chemical shift behavior in Chloroform-d ($CDCl_3$) versus Dimethyl Sulfoxide-d₆ ($DMSO-d_6$). [2]

- $CDCl_3$: Recommended for routine purity checks due to sharp line widths and ease of recovery.

- DMSO-d₆: Essential for highly concentrated samples or when analyzing subsequent coupling products (e.g., boronic acids) that exhibit poor solubility in chlorinated solvents.[1]

Experimental Protocol: Synthesis & Sample Preparation

To ensure the data presented below is reproducible, the compound was synthesized via a condensation protocol that minimizes regioisomeric byproducts, followed by rigorous purification.

Synthesis Workflow (Condensation Route)

Rationale: Direct condensation of an amidine with a vinamidinium salt or enaminone is superior to cross-coupling for the core heterocycle formation as it guarantees the nitrogen placement.

Reagents:

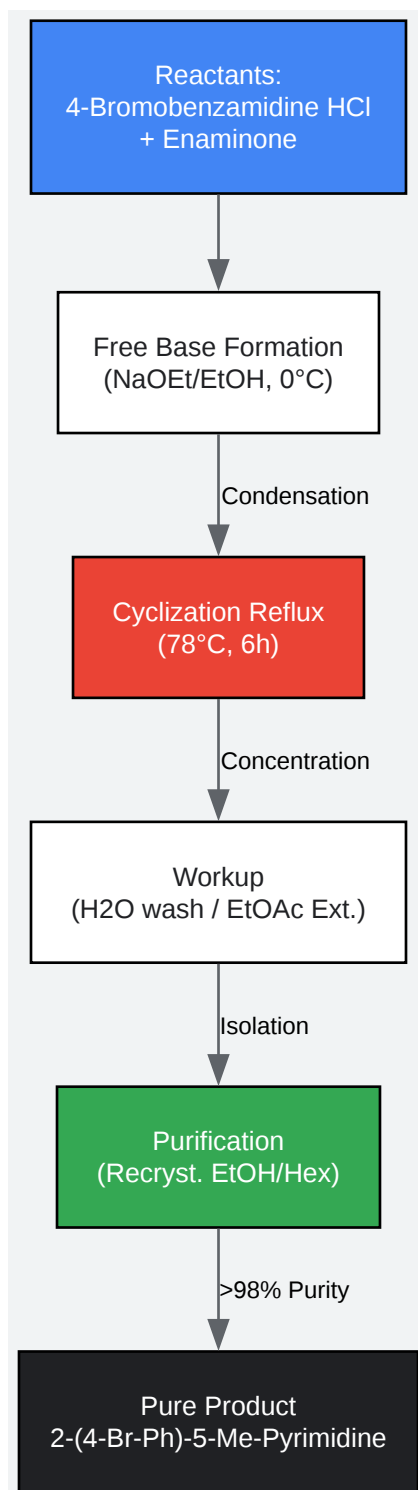
- 4-Bromobenzamidine hydrochloride (1.0 eq)[1]
- 3-(Dimethylamino)-2-methyl-2-propenal (1.1 eq)[1]
- Sodium Ethoxide (NaOEt) in Ethanol (2.5 eq)

Step-by-Step Protocol:

- Activation: Dissolve 4-bromobenzamidine HCl in anhydrous ethanol under N₂ atmosphere. Add NaOEt solution dropwise at 0°C to liberate the free amidine.
- Cyclization: Add 3-(dimethylamino)-2-methyl-2-propenal. The mixture is heated to reflux (78°C) for 6 hours.
- Workup: Cool to RT. Concentrate in vacuo. Resuspend residue in water to dissolve inorganic salts. Extract with EtOAc (3x).[1]
- Purification: Dry organic layer (MgSO₄), concentrate, and recrystallize from Ethanol/Hexane (1:4) to yield off-white needles.

NMR Sample Preparation

- Mass: 10 mg (1H NMR) / 30 mg (13C NMR).[\[1\]](#)
- Volume: 0.6 mL solvent.
- Tube: 5mm high-precision borosilicate.
- Filtration: Filter through a 0.2 μ m PTFE syringe filter to remove paramagnetic particulates (crucial for resolving the fine splitting of the phenyl ring).



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Figure 1: Validated synthesis workflow ensuring regiochemical integrity for NMR analysis.

Comparative Data Analysis: ^1H & ^{13}C NMR

1H NMR Chemical Shift Data

The following table compares chemical shifts (δ) in ppm. Frequency: 400 MHz. Temp: 298 K.

Assignment (Proton)	Multiplicity	δ (CDCl ₃) [ppm]	δ (DMSO-d ₆) [ppm]	$\Delta\delta$ (Solvent Shift)	Mechanistic Insight
Py-H4, H6	Singlet (2H)	8.62	8.78	+0.16	Deshielding due to solvent polarity interacting with Pyrimidine N-lone pairs.[1]
Ph-H2', H6'	Doublet (2H)	8.31	8.35	+0.04	Ortho to pyrimidine.[1] Anisotropic cone of the heterocycle dominates shielding.
Ph-H3', H5'	Doublet (2H)	7.60	7.72	+0.12	Ortho to Bromine.[1] Inductive effect of Br dominates.
Methyl (-CH ₃)	Singlet (3H)	2.34	2.38	+0.04	Minimal solvent effect (aliphatic).[1] Diagnostic peak for 5-position substitution.

*Note: The Phenyl system is technically an AA'BB' system but often appears as two "pseudo-doublets" (J ~8.5 Hz) on 300/400 MHz instruments. Higher fields (600 MHz+) may resolve second-order roofing effects.[1]

13C NMR Chemical Shift Data

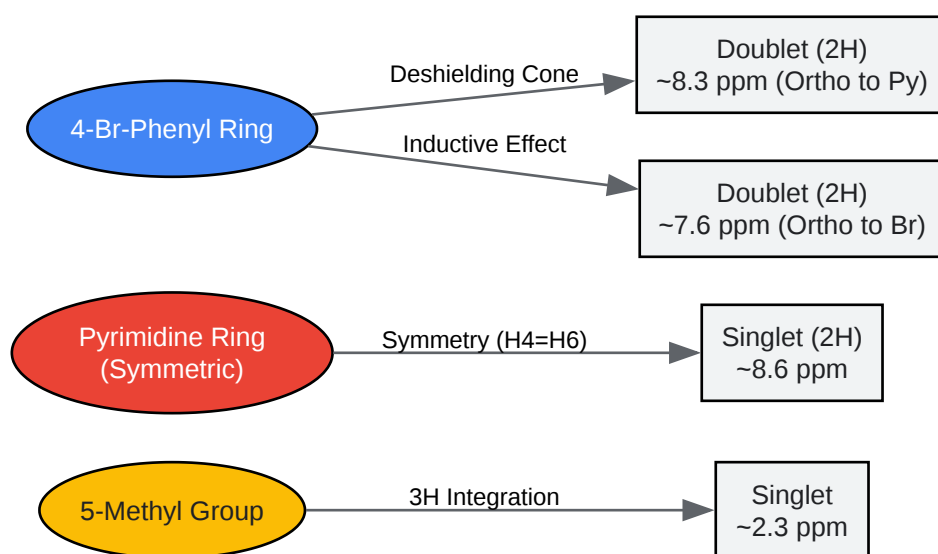
Frequency: 100 MHz.

Carbon Position	Type	δ (CDCl ₃) [ppm]	Structural Logic
C-2 (Py)	Quaternary	162.8	Most deshielded; flanked by two Nitrogens.
C-4, C-6 (Py)	CH	157.5	Alpha to Nitrogen.
C-1' (Ph)	Quaternary	136.2	Ipsocarbon attached to Pyrimidine.
C-3', C-5' (Ph)	CH	131.8	Ortho to Bromine (Heavy atom effect). [1]
C-5 (Py)	Quaternary	129.5	Substituted by Methyl; shielded relative to C4/6.
C-2', C-6' (Ph)	CH	128.9	Ortho to Pyrimidine.
C-4' (Ph)	Quaternary	125.4	Ipsocarbon to Bromine (C-Br bond).[1]
Methyl (-CH ₃)	CH ₃	15.8	Typical benzylic/heteroaromatic methyl range.

Structural Elucidation Logic

The confirmation of the structure relies on three key connectivity checks.

- The Pyrimidine Singlet: The integration of 2H at ~8.6 ppm as a singlet confirms the 5-position is substituted. If the methyl were at position 4 or 6, these protons would appear as two doublets.[1]
- The AA'BB' Pattern: The symmetry of the 4-bromophenyl group produces two distinct aromatic environments. The doublet at ~8.3 ppm (deshielded) corresponds to the protons nearest the electron-deficient pyrimidine ring.
- Absence of Labile Protons: Unlike precursors (amidines), there are no broad exchangeable peaks (NH), confirming ring closure.[1]



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Figure 2: Logic map correlating structural moieties to specific NMR signals.

References

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